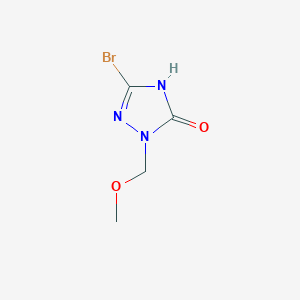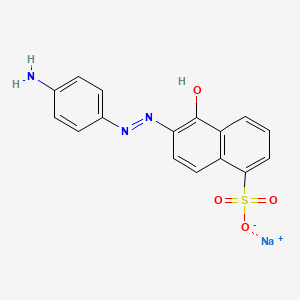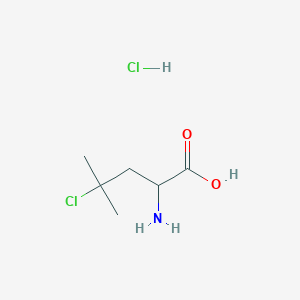![molecular formula C21H21N3O B1384405 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1031990-66-5](/img/structure/B1384405.png)
7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Overview
Description
7-Benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, also known as BMPP, is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals and other compounds, and has been studied extensively for its various applications. BMPP has been found to be an effective inhibitor of several enzymes, and has the potential to be used in a variety of therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyridopyrimidines, including derivatives similar to 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one, has been explored in several studies. For example, Tolkunov et al. (2013) described the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and their derivatives, showcasing methods that could be applicable to the synthesis of 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one (Tolkunov et al., 2013).
Biological and Medicinal Applications
- Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one, have been identified as selective aldose reductase inhibitors exhibiting antioxidant activity. This suggests potential applications in therapeutic areas where aldose reductase inhibition is beneficial (La Motta et al., 2007).
Computational Studies
- Computational and experimental investigations have been conducted on compounds structurally related to 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one. For instance, Rai et al. (2022) performed computational and spectroscopic studies on a compound within the pyrido[1,2-a]pyrimidin-6(7H)-one class, providing insights that could be relevant for understanding the properties and applications of 7-benzyl-2-(4-methylphenyl)-pyrido[3,4-d]pyrimidin-4-one (Rai et al., 2022).
Mechanism of Action
Target of Action
Similar compounds in the pyridopyrimidine class have shown therapeutic interest and have been studied for their potential in the development of new therapies .
Mode of Action
It is known that pyridopyrimidines, a class of compounds to which this molecule belongs, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Biochemical Pathways
Similar compounds in the pyridopyrimidine class have been reported to have various biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds in the pyridopyrimidine class have shown a range of biological activities, including antiviral, antimicrobial, and antitumor effects .
Biochemical Analysis
Biochemical Properties
7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent enzymatic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. The modulation of gene expression by this compound can lead to changes in the expression of genes involved in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity . For example, the inhibition of CDKs by this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, such as cell proliferation and signal transduction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with cofactors can also influence metabolic flux and the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the cytoplasm to interact with signaling proteins . The subcellular distribution of this compound can influence its efficacy and specificity .
properties
IUPAC Name |
7-benzyl-2-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-15-7-9-17(10-8-15)20-22-19-14-24(12-11-18(19)21(25)23-20)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDZFAGLVPLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)


![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)


![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)



![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)